

# T-00127\_HEV1 CAS number and chemical properties

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## Compound of Interest

Compound Name: T-00127\_HEV1

Cat. No.: B15603673

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An In-depth Technical Guide to **T-00127\_HEV1**: A Potent PI4KIII $\beta$  Inhibitor with Broad-Spectrum Antiviral Activity

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **T-00127\_HEV1**, a selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIII $\beta$ ). This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Properties and Identification

**T-00127\_HEV1** is a cell-permeable pyrazolopyrimidinamine derivative that has demonstrated significant antiviral activity against a broad range of enteroviruses. Its fundamental chemical and physical properties are summarized below.

Property	Value
CAS Number	900874-91-1
Molecular Formula	C <sub>22</sub> H <sub>29</sub> N <sub>5</sub> O <sub>3</sub>
Molecular Weight	411.50 g/mol
Appearance	Off-white solid
Solubility	Soluble in DMSO (50 mg/mL)
Storage Temperature	2-8°C

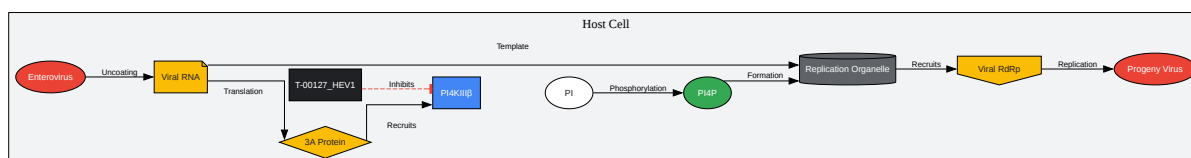
## Mechanism of Action and Signaling Pathway

**T-00127\_HEV1** exerts its antiviral effects by potently and selectively inhibiting the host cell enzyme, Phosphatidylinositol 4-kinase III beta (PI4KIII $\beta$ ). This kinase is crucial for the replication of many positive-sense single-stranded RNA viruses, including enteroviruses.

PI4KIII $\beta$  is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that accumulates at the Golgi apparatus and is essential for the formation of viral replication organelles. Enteroviruses hijack the host cell's machinery by recruiting PI4KIII $\beta$  to the sites of viral replication. The viral protein 3A plays a central role in this recruitment, which can be mediated through interactions with host factors such as GBF1/Arf1 or ACBD3. This leads to an enrichment of PI4P at the replication membranes, which is thought to facilitate the recruitment of the viral RNA-dependent RNA polymerase (RdRp) and other components of the replication complex.

By competitively inhibiting the ATP-binding site of PI4KIII $\beta$ , **T-00127\_HEV1** prevents the synthesis of PI4P, thereby disrupting the formation of functional viral replication organelles and inhibiting viral RNA replication.

Below is a diagram illustrating the PI4KIII $\beta$  signaling pathway in the context of enterovirus replication and the inhibitory action of **T-00127\_HEV1**.



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Caption: PI4KIII $\beta$  signaling pathway in enterovirus replication and inhibition by **T-00127\_HEV1**.

## Quantitative Data

The biological activity of **T-00127\_HEV1** has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

### Table 1: In Vitro Inhibitory Activity

Target	IC <sub>50</sub> (nM)	Assay Type
PI4KIIIβ	150	Kinase Glo Assay
PI4KIIIα	~75,000	Kinase Glo Assay
PI4KIIα	≥100,000	Kinase Glo Assay

### Table 2: Antiviral Activity (EC<sub>50</sub>)

Virus	EC <sub>50</sub> (μM)	Cell Line
Poliovirus (PV)	0.77	HeLa
Coxsackievirus B3 (CVB3)	3.38	HeLa
Human Rhinovirus M (HRVM)	2.5	HeLa
Hepatitis C Virus 1b (HCV 1b)	1.03	Huh-7
Hepatitis C Virus 2a (HCV 2a)	>44	Huh-7

### Table 3: Cytotoxicity

Cell Line	CC <sub>50</sub> (μM)
HeLa	>50

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.



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Caption: Workflow for the ADP-Glo™ Kinase Assay.

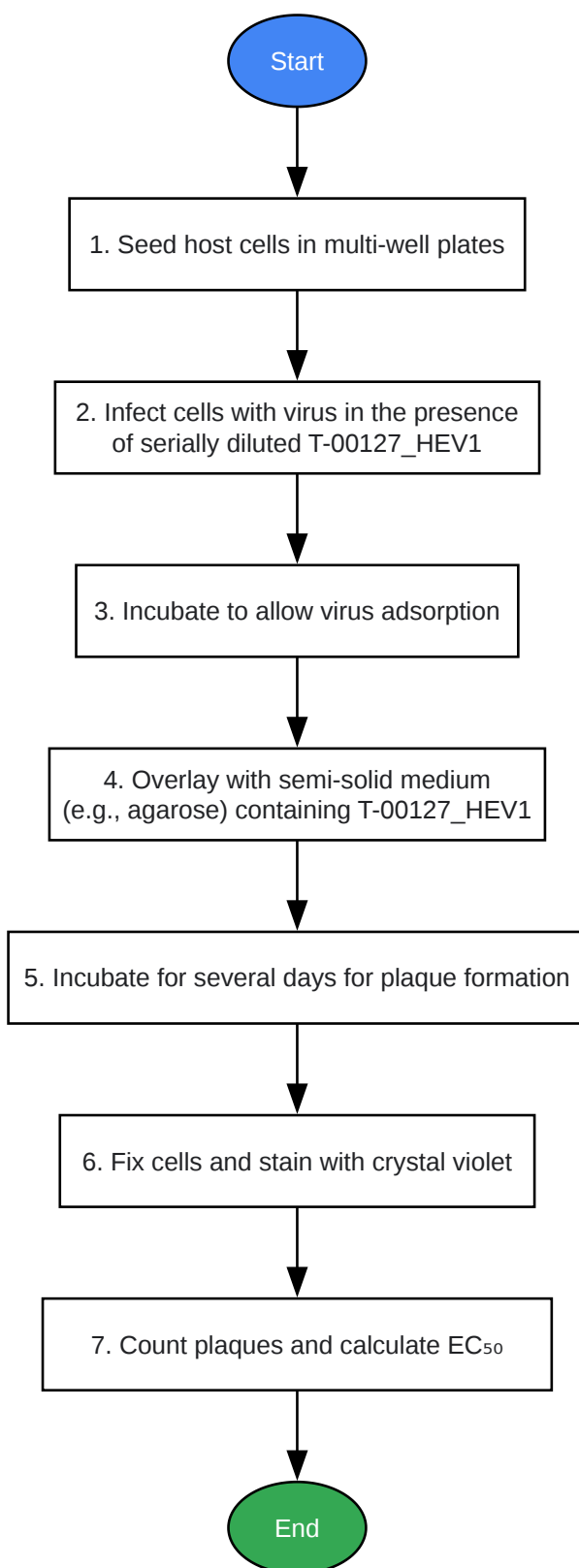
#### Protocol:

- Prepare Reagents:
  - Prepare a serial dilution of **T-00127\_HEV1** in a suitable buffer (e.g., Tris-HCl with MgCl<sub>2</sub>).
  - Prepare a solution of recombinant human PI4KIIIβ enzyme.
  - Prepare a solution of the lipid substrate (e.g., phosphatidylinositol).
  - Prepare the ATP solution.
- Kinase Reaction:
  - In a 384-well plate, add 2.5 μL of the **T-00127\_HEV1** dilution or vehicle control.
  - Add 2.5 μL of the PI4KIIIβ enzyme solution.
  - Add 5 μL of the ATP and lipid substrate mix to initiate the reaction.
  - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
  - Add 5 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.

- Add 10  $\mu$ L of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
  - Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
  - Calculate the  $IC_{50}$  value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% ( $EC_{50}$ ).



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Caption: Workflow for the Plaque Reduction Assay.

## Protocol:

- Cell Seeding:
  - Seed a confluent monolayer of host cells (e.g., HeLa) in 6-well plates and incubate overnight.
- Virus Infection and Compound Treatment:
  - Wash the cell monolayers with phosphate-buffered saline (PBS).
  - Prepare serial dilutions of **T-00127\_HEV1** in serum-free medium.
  - Pre-incubate the cells with the compound dilutions for 1 hour.
  - Infect the cells with a known titer of virus (e.g., 100 plaque-forming units per well) in the presence of the compound.
  - Incubate for 1 hour at 37°C to allow for virus adsorption.
- Overlay and Incubation:
  - Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or agarose) containing the corresponding concentrations of **T-00127\_HEV1**.
  - Incubate the plates at 37°C in a CO<sub>2</sub> incubator for 2-4 days, or until plaques are visible.
- Plaque Visualization and Quantification:
  - Fix the cells with 4% paraformaldehyde.
  - Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.
  - Wash the wells with water to remove excess stain and allow the plates to air dry.
  - Count the number of plaques in each well.

- Calculate the EC<sub>50</sub> value as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

## Immunofluorescence Staining for PI4P Localization

This method is used to visualize the subcellular localization of PI4P and assess the effect of **T-00127\_HEV1** on its distribution.

Protocol:

- Cell Culture and Treatment:
  - Grow cells on glass coverslips.
  - Treat the cells with **T-00127\_HEV1** or a vehicle control for the desired time.
- Fixation and Permeabilization:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash with PBS.
  - Permeabilize the cells with 20 µM digitonin in a buffer containing 20 mM PIPES, 137 mM NaCl, and 2.7 mM KCl for 5 minutes.
- Immunostaining:
  - Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
  - Incubate with a primary antibody against PI4P overnight at 4°C.
  - Wash with PBS.
  - Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
  - (Optional) Co-stain with a marker for the Golgi apparatus (e.g., anti-GM130) and a nuclear counterstain (e.g., DAPI).



- Imaging:
  - Mount the coverslips on microscope slides.
  - Visualize the fluorescence using a confocal microscope.
  - Analyze the images to determine the localization and intensity of the PI4P signal.
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